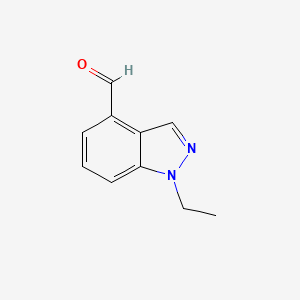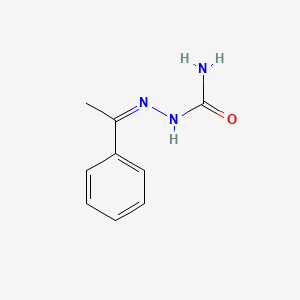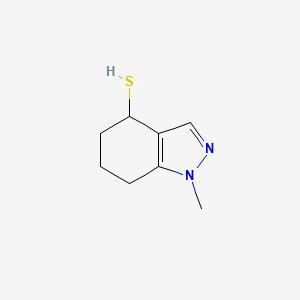
1-Ethyl-1H-indazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1H-indazole-4-carbaldehyde is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of the aldehyde group at the 4-position and the ethyl group at the 1-position of the indazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-indazole-4-carbaldehyde typically involves the formation of the indazole ring followed by functionalization at the 1 and 4 positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole core . The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base. The aldehyde group at the 4-position can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of transition metal catalysts to facilitate the cyclization and functionalization reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-1H-indazole-4-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Ethyl-1H-indazole-4-carboxylic acid.
Reduction: 1-Ethyl-1H-indazole-4-methanol.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Ethyl-1H-indazole-4-carbaldehyde has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1H-indazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzyme activity . The indazole ring can also interact with aromatic residues in protein binding sites, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
1-Methyl-1H-indazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group at the 1-position.
1-Ethyl-1H-indazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position instead of the 4-position.
1-Phenyl-1H-indazole-4-carbaldehyde: Similar structure but with a phenyl group instead of an ethyl group at the 1-position.
Uniqueness: 1-Ethyl-1H-indazole-4-carbaldehyde is unique due to the specific positioning of the ethyl and aldehyde groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can provide distinct properties that are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1-ethylindazole-4-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-2-12-10-5-3-4-8(7-13)9(10)6-11-12/h3-7H,2H2,1H3 |
Clave InChI |
UAASKGBGNYVAFS-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC(=C2C=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1,2]Oxazolo[3,4-C]quinoline](/img/structure/B11913159.png)








![Isoxazolo[5,4-b]quinoline](/img/structure/B11913196.png)
